(2S)-4-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-methylpentan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylpentan-2-one (methyl isobutyl ketone) using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-Methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form primary amines or other derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Amides, imines, substituted amines.
Scientific Research Applications
(2S)-4-Methylpentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including its use as a stimulant or appetite suppressant.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-methylpentan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine, thereby enhancing alertness and energy levels. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest.
Comparison with Similar Compounds
(2S)-4-Methylhexan-2-amine: Similar structure but with an additional carbon in the chain.
(2S)-4-Methylbutan-2-amine: Shorter chain length.
(2S)-4-Methylpentan-1-amine: Primary amine instead of secondary.
Uniqueness: (2S)-4-Methylpentan-2-amine is unique due to its specific chiral center and secondary amine group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
34017-11-3 |
---|---|
Molecular Formula |
C6H15N |
Molecular Weight |
101.19 g/mol |
IUPAC Name |
(2S)-4-methylpentan-2-amine |
InChI |
InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m0/s1 |
InChI Key |
UNBMPKNTYKDYCG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C)N |
Purity |
86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.